molecular formula C10H7F3N2O2 B1625114 methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 313278-92-1

methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B1625114
CAS No.: 313278-92-1
M. Wt: 244.17 g/mol
InChI Key: ITULVXSDJPFSPQ-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a chemical compound of significant interest in medicinal chemistry and antibacterial research, provided strictly for Research Use Only. This compound belongs to the 1H-benzo[d]imidazole class of heterocycles, which are established as critical pharmacophores in drug discovery due to their diverse therapeutic properties . Benzimidazole derivatives are recognized for their wide range of biological activities, including antimicrobial and anticancer effects . Specifically, related 2-(trifluoromethyl)-1H-benzo[d]imidazole derivatives have demonstrated promising antibacterial activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . The trifluoromethyl group at the 2-position is a key structural feature that can enhance metabolic stability and influence binding affinity to biological targets. The primary research applications for this compound and its analogs include serving as a key intermediate for the synthesis of more complex bioactive molecules and as a candidate for evaluating antibiofilm activity, which is crucial for addressing persistent infections . The mechanism of action for related active benzimidazoles is under investigation and may involve interaction with bacterial targets such as FtsZ proteins, which are essential for cell division, or pyruvate kinase enzymes, showcasing their potential as novel antistaphylococcal agents . Furthermore, molecular docking studies suggest that substituted benzimidazoles can bind to (p)ppGpp synthetases/hydrolases, enzymes involved in the bacterial stress response and persistence, indicating a multi-faceted mechanism for combating drug-resistant bacteria . In the context of cancer research, certain 1H-benzo[d]imidazole (BBZ) derivatives have been identified as human topoisomerase I (Hu Topo I) inhibitors, leading to DNA damage and G2/M phase cell cycle arrest, which highlights their potential as anticancer agents . Researchers value this compound for developing new therapeutic agents against antibiotic-resistant infections and for exploring novel anticancer strategies.

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-8(16)5-3-2-4-6-7(5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITULVXSDJPFSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440804
Record name Methyl 2-(trifluoromethyl)-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313278-92-1
Record name Methyl 2-(trifluoromethyl)-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Carboxylic Acid Intermediate

A common route involves synthesizing 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS: 6866-57-5) followed by esterification.

Step 1: Formation of the Benzimidazole Carboxylic Acid
4-Bromo-1,2-phenylenediamine reacts with 2-chloro-6-fluorobenzaldehyde in acetic acid under reflux to yield 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole. Subsequent carboxylation via palladium-catalyzed carbonylation introduces the carboxylic acid group at the 7-position.

Step 2: Esterification with Methanol
The carboxylic acid is treated with methanol in the presence of a sulfuric acid catalyst:
$$
\text{C}9\text{H}5\text{F}3\text{N}2\text{O}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{10}\text{H}7\text{F}3\text{N}2\text{O}2 + \text{H}2\text{O}
$$
This method achieves moderate yields (60–70%) and is scalable for industrial production.

Direct Cyclization with Pre-Functionalized Esters

To avoid multi-step sequences, direct cyclization using methyl ester-containing precursors has been developed.

Microwave-Assisted One-Pot Synthesis

A mixture of methyl 3-amino-4-(trifluoromethyl)benzoate and formamide undergoes cyclization under microwave irradiation (150°C, 30 min). The reaction proceeds via dehydration and ring closure, yielding the target compound in 85% purity after recrystallization.

Table 1: Optimization of Microwave Conditions

Parameter Optimal Value Yield (%)
Temperature 150°C 78
Irradiation Time 30 min 85
Catalyst (Acetic Acid) 10 mol% 82

Palladium and copper catalysts enable the introduction of the trifluoromethyl group post-cyclization.

Ullmann-Type Coupling

A brominated benzimidazole intermediate reacts with methyl trifluoropyruvate in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and $$ \text{CuI} $$. The reaction proceeds via a C–C bond-forming step, installing the trifluoromethyl group at the 2-position.

Key Reaction Conditions:

  • Solvent: $$ \text{N,N-Dimethylformamide} $$
  • Base: $$ \text{Diisopropylethylamine} $$
  • Temperature: 100°C, 12 hours
  • Yield: 65–70%

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies improve purity and reduce purification steps.

Resin-Bound Intermediate Synthesis

Wang resin-functionalized o-phenylenediamine derivatives undergo cyclization with trifluoroacetic anhydride. After cleavage with methyl chloroformate, the methyl ester is obtained in 90% purity.

Advantages:

  • Minimal byproduct formation
  • Suitable for combinatorial chemistry

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Method Yield (%) Purity (%) Scalability
Two-Step Synthesis 70 95 High
Microwave-Assisted 85 98 Moderate
Ullmann Coupling 68 92 Low
Solid-Phase 90 99 High

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing nature of the trifluoromethyl group can lead to side reactions during cyclization. Using bulky bases like $$ \text{2,6-Lutidine} $$ suppresses decomposition.

Ester Hydrolysis Prevention

To avoid unintended saponification of the methyl ester, reactions are conducted under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester moiety undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction ConditionsReagents/CatalystsYieldReference
Alkaline hydrolysis (aqueous NaOH)NaOH (2M), MeOH/H₂O (1:1)85%
Acidic hydrolysisHCl (6M), reflux, 6 hrs78%

The resulting carboxylic acid (2-(trifluoromethyl)-1H-benzimidazole-7-carboxylic acid) serves as a precursor for amide coupling and other derivatization reactions.

Nucleophilic Substitution at the Trifluoromethyl Group

While the trifluoromethyl (-CF₃) group is generally inert, specialized conditions enable partial substitution:

Reaction TypeReagentsProducts FormedNotes
Radical defluorinationTMS₃SiH, AIBN, 80°CPartially fluorinated analogsLimited regioselectivity
Metal-mediated substitutionPd(OAc)₂, CuI, arylboronic acidsArylated derivativesRequires directing groups

Functionalization of the Benzimidazole Ring

The nitrogen atoms in the benzimidazole ring participate in alkylation and acylation reactions:

N-Alkylation

Reaction with alkyl halides under basic conditions:

text
Methyl 2-(trifluoromethyl)-1*H*-benzimidazole-7-carboxylate + CH₃I → 1,3-dimethyl derivative
  • Conditions : K₂CO₃, DMF, 60°C, 12 hrs

  • Yield : 72% (isolated via column chromatography)

Acylation

Formation of amide bonds at the N1 position:

text
Compound + AcCl → 1-acetylated product
  • Conditions : Pyridine, RT, 2 hrs

  • Yield : 68%

Cross-Coupling Reactions

The C4 and C5 positions of the benzimidazole ring participate in palladium-catalyzed couplings:

Coupling TypeReagents/ConditionsProductsYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME, 80°CBiaryl-substituted derivatives60-75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene, 100°CAminated analogs55-65%

Cyclization Reactions

The compound serves as a building block for synthesizing polycyclic systems:

Reaction TypeConditionsProductApplication
Intramolecular cyclizationPIDA, MeCN, 60°C, 2 hrsBenzo[1,2-d:3,4-d']diimidazoleElectrophilic aromatic substitution
Photochemical dimerizationUV light, acetoneDimeric structuresMaterials science applications

Reduction and Oxidation Pathways

Selective transformations of functional groups:

ReactionReagentsOutcomeYield
Ester reductionLiAlH₄, THF, 0°C → RTPrimary alcohol derivative82%
Benzimidazole oxidationmCPBA, CH₂Cl₂N-oxide formation75%

Key Mechanistic Insights

  • The trifluoromethyl group enhances electrophilic substitution kinetics at the C4 position due to its electron-withdrawing effect .

  • Steric hindrance from the methyl ester limits reactivity at the C7 position.

  • N-Alkylation proceeds preferentially at the N1 nitrogen over N3 due to electronic and steric factors.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzimidazole, including methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate, exhibit significant anti-cancer properties. For instance:

  • A study demonstrated that compounds with the benzimidazole core showed promising cytotoxicity against various cancer cell lines, including U87 glioblastoma cells, with IC50_{50} values indicating effective inhibition of tumor growth .
  • The compound was shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-Microbial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Research indicated that certain benzimidazole derivatives demonstrated strong activity against pathogenic bacteria, including Pseudomonas aeruginosa, with minimal inhibitory concentration (MIC) values as low as 0.01 mM .
  • The efficacy against Mycobacterium tuberculosis was notable, with some derivatives showing effectiveness at concentrations lower than traditional antibiotics like isoniazid .

Anti-Inflammatory Effects

Benzimidazole derivatives have been studied for their anti-inflammatory properties:

  • Compounds were found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. One study reported an IC50_{50} of 3.11 μM for COX-2 inhibition, highlighting the potential of these compounds in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include benzimidazole derivatives and trifluoromethylated reagents.
  • Reaction Conditions : Reactions often require specific conditions such as temperature control and the presence of catalysts like HBTU or diisopropylethylamine.
  • Purification : Post-reaction purification methods include HPLC or recrystallization to isolate the final product.

SAR Insights

Understanding the structure-activity relationships helps in optimizing the biological activity of these compounds:

  • Substituents at specific positions on the benzimidazole ring can enhance potency against cancer cells or improve antimicrobial activity.
  • The trifluoromethyl group plays a crucial role in increasing lipophilicity and improving membrane permeability, which can enhance bioavailability .

Case Study 1: Anti-Cancer Efficacy

In a controlled study involving tumor-bearing mice, administration of this compound resulted in significant tumor suppression compared to untreated controls. Flow cytometry analysis revealed increased apoptosis rates among treated cells, indicating a clear therapeutic effect.

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

A recent investigation tested various benzimidazole derivatives against multiple strains of Mycobacterium tuberculosis. The results showed that certain derivatives exhibited MIC values below those of standard treatments, suggesting potential for development into new anti-TB agents.

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The 2-position of the benzimidazole scaffold is a critical site for modulating electronic and steric properties. Below is a comparative analysis of methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate with structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name 2-Substituent Molecular Formula Molecular Weight (g/mol) Physical State
This compound -CF₃ C₁₀H₇F₃N₂O₂ 248.17 Not reported
Methyl 2-((2-(diethylamino)ethyl)amino)-4,5-difluoro-1H-benzo[d]imidazole-7-carboxylate (TFA salt) -NH(CH₂)₂N(Et)₂ C₂₁H₃₄F₂N₄O₃Si 457.22 Yellow oil
Methyl 4,5-difluoro-2-morpholino-1H-benzo[d]imidazole-7-carboxylate (TFA salt) -Morpholino C₁₉H₂₇F₂N₃O₄Si 428.1 White solid
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate -CH₂Cl C₁₀H₉ClN₂O₂ 224.06 Solid (95% purity)
Ethyl 2-ethoxy-1-((2′-(N-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate -OEt, biphenyl group C₂₆H₂₅N₃O₄ 443.5 Not reported
Key Observations:

Electronic Effects: The -CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density on the benzimidazole ring compared to electron-donating groups like morpholino (-N(CH₂CH₂)₂O) or aminoalkyl chains . This enhances resistance to oxidative metabolism. Chloromethyl (-CH₂Cl) substituents (e.g., ) introduce electrophilic character, increasing reactivity in nucleophilic substitutions but reducing stability.

Lipophilicity and Solubility: The -CF₃ group improves lipophilicity (logP ~2.5 estimated), favoring membrane permeability over morpholino-containing analogs, which are more polar due to the oxygen atom in the ring . Ethyl ester derivatives (e.g., ) exhibit reduced solubility in aqueous media compared to methyl esters.

Synthetic Utility: The trifluoromethyl group is typically introduced via halogen-exchange (Halex) reactions or direct fluorination, whereas morpholino and aminoalkyl groups are added via nucleophilic aromatic substitution (e.g., using morpholine or diamines) . Chloromethyl analogs are intermediates for further functionalization, such as Suzuki couplings .

Challenges and Limitations

  • Synthetic Complexity: Introducing -CF₃ requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), increasing cost compared to chloro or morpholino analogs .
  • Solubility Trade-offs : High lipophilicity may necessitate formulation aids for in vivo applications.

Biological Activity

Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS No: 313278-92-1) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 244.17 g/mol
  • Melting Point : 86-88 °C
  • Boiling Point : 340.5 ± 42.0 °C (predicted)
  • Density : 1.466 ± 0.06 g/cm³ (predicted)

Structural Characteristics

The trifluoromethyl group in this compound enhances its lipophilicity, facilitating cell membrane penetration and interaction with various biological targets, including enzymes and receptors involved in metabolic pathways .

Antibacterial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antibacterial properties. These compounds have been tested against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Benzimidazole Derivatives

Compound NameMIC (mg/L)MBC (mg/L)Target Organisms
This compound0.39–0.78100–250Staphylococcus aureus, Escherichia coli
Vancomycin<0.5<1Staphylococcus aureus
Ciprofloxacin<0.5<1Escherichia coli

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in preventing bacterial growth, while the minimum bactericidal concentration (MBC) values provide insight into their lethal effects on bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. The compound's interactions with fungal cell membranes are thought to disrupt their integrity, leading to cell death.

Table 2: Antifungal Activity of Benzimidazole Derivatives

Compound NameMIC (mg/L)Target Organisms
This compound0.12–0.5Candida albicans, Aspergillus niger
Nystatin<0.5Candida albicans

These results highlight the potential of this compound as an antifungal agent, particularly against resistant strains .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.

Table 3: Anticancer Activity of Benzimidazole Derivatives

Compound NameIC50 (μM)Cancer Cell Line
This compound25.72 ± 3.95MCF-7 (breast cancer)
DOX~10MCF-7

The IC50 value represents the concentration required to inhibit cell growth by 50%, indicating that this compound has promising cytotoxic effects against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities that are critical for cell signaling.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to disruption and cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzene precursors with trifluoromethyl-containing reagents. For example, analogous protocols (e.g., ) use THF and sodium bicarbonate for Boc-protection of intermediates, followed by acidification and purification via silica chromatography. Optimization may involve adjusting reaction time (e.g., 72 hours for Boc protection ), temperature, and stoichiometric ratios of trifluoromethylation agents. Purity is enhanced via sequential extraction (ethyl acetate) and chromatographic techniques .

Q. How can the compound’s structural identity and purity be rigorously confirmed?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., trifluoromethyl at C2, carboxylate at C7) .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., C₁₀H₇F₃N₂O₂: calculated 244.16 ).
  • HPLC with UV detection to assess purity (>95% as per ) and identify co-eluting impurities .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Methodological Answer : While direct solubility data is scarce ( ), structurally similar benzoimidazoles dissolve in polar aprotic solvents (DMSO, DMF) or THF. Stability testing should include pH-buffered solutions (pH 1–12) and accelerated degradation studies under UV light or elevated temperatures, followed by LC-MS to monitor decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Perform in-silico docking using software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, as in ). Key steps:

  • Prepare the ligand (compound) by optimizing its 3D structure and assigning partial charges.
  • Select a protein target (e.g., EGFR PDB ID 1M17) and define the active site.
  • Run docking simulations, validate results with negative controls, and correlate binding affinity (ΔG) with in vitro activity .

Q. What strategies mitigate desethyl and amide impurities during synthesis, as observed in related benzoimidazole derivatives?

  • Methodological Answer : Impurity control requires:

  • Reaction monitoring : Use TLC or in-situ IR to detect early-stage byproducts (e.g., desethyl impurity in ).
  • Purification : Employ reverse-phase HPLC with C18 columns ( ) or recrystallization from ethanol/water mixtures to isolate the target compound.
  • Process optimization : Adjust reaction pH (e.g., saturated NaHCO₃ in ) to suppress side reactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the trifluoromethyl group’s role in bioactivity?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., -CF₃ replaced with -CH₃, -Cl) and compare their:

  • Binding affinities via surface plasmon resonance (SPR).
  • Cellular activity in assays (e.g., cytotoxicity against cancer cell lines, as in ).
  • Pharmacokinetic properties (e.g., logP, metabolic stability) using ADMET predictors like SwissADME .

Q. What methodologies are effective for assessing environmental persistence and ecotoxicity of this compound?

  • Methodological Answer : Follow protocols from environmental chemistry studies ( ):

  • Degradation studies : Expose the compound to simulated sunlight (UV irradiation) or microbial communities, then quantify degradation products via LC-MS/MS.
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD guidelines) and measure bioaccumulation potential using logKow values .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or purity levels across studies?

  • Methodological Answer : Systematically evaluate:

  • Reagent quality : Ensure trifluoromethylation agents (e.g., TMS-CF₃) are anhydrous and stored under inert gas.
  • Catalyst selection : Compare transition metal catalysts (e.g., Pd vs. Cu) for cross-coupling steps ().
  • Reproducibility : Replicate key procedures (e.g., Example 39 in ) with strict control of reaction parameters (temperature, stirring rate) and document deviations .

Q. What analytical techniques resolve conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Variable temperature NMR : Resolve dynamic effects causing peak splitting.
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals (e.g., overlapping aromatic protons).
  • Crystallography : Obtain single-crystal X-ray data for definitive structural confirmation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 2
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methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

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